tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate
Description
tert-Butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate is a chiral piperidine derivative featuring a fluorine atom at the 5-position and an N-methylcarbamate group at the 3-position of the piperidine ring. The tert-butyl carbamate moiety serves as a protective group for the amine, enhancing stability and modulating physicochemical properties.
Properties
Molecular Formula |
C11H21FN2O2 |
|---|---|
Molecular Weight |
232.29 g/mol |
IUPAC Name |
tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9+/m1/s1 |
InChI Key |
UPBZJZJIXWPUNM-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1C[C@H](CNC1)F |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |
Origin of Product |
United States |
Preparation Methods
Piperidine Ring Formation and Fluorination
The fluorinated piperidine ring is typically synthesized from chiral precursors or via stereoselective fluorination of a piperidine intermediate. Fluorination at the 5-position can be achieved using electrophilic fluorinating agents or nucleophilic fluorination under controlled conditions to ensure the (3S,5R) stereochemistry.
Carbamate Protection
The amine group on the piperidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate. This step is crucial to prevent side reactions during subsequent methylation and to enhance compound stability.
N-Methylation
N-Methylation of the carbamate nitrogen is conducted using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step must be carefully controlled to avoid overalkylation or side reactions.
Representative Experimental Procedures
While direct literature procedures for this exact compound are limited, analogous compounds provide insight into effective methods:
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Piperidine ring synthesis with fluorination | Use of chiral precursors or fluorinating reagents (e.g., Selectfluor) in polar solvents at controlled temperature | 60-80% | Stereoselectivity controlled by chiral catalysts or starting materials |
| Boc protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine), dichloromethane, room temperature, 12-24 h | 85-95% | Standard carbamate formation |
| N-Methylation | Methyl iodide, base (e.g., potassium carbonate), acetonitrile or DMF, 0-25 °C, 4-12 h | 70-90% | Avoid excess methylating agent to prevent side reactions |
Analytical Data Supporting Preparation
- NMR Spectroscopy confirms stereochemistry and substitution pattern, with characteristic signals for the fluorine atom coupling and carbamate group.
- Mass Spectrometry (MS) shows molecular ion peaks consistent with the molecular weight of 232.29 g/mol.
- Chromatographic Purification using silica gel column chromatography with gradients of ethyl acetate/hexanes is standard to isolate pure product.
Comparative Synthesis Insights from Related Compounds
Studies on similar tert-butyl carbamate piperidine derivatives with fluorine or trifluoromethyl substitutions reveal:
Summary Table of Preparation Method Parameters
| Parameter | Description | Typical Conditions |
|---|---|---|
| Starting Material | Chiral piperidine or pyridine derivatives | Commercially available or synthesized |
| Fluorination Agent | Selectfluor, NFSI, or other electrophilic fluorinating agents | Polar solvents, ambient to mild heating |
| Carbamate Protection | Di-tert-butyl dicarbonate (Boc2O) with base | DCM, room temperature, 12-24 h |
| N-Methylation Agent | Methyl iodide or dimethyl sulfate | Acetonitrile or DMF, 0-25 °C, 4-12 h |
| Purification | Silica gel chromatography | Gradient elution with EtOAc/hexanes |
Research Findings and Considerations
- The stereochemistry at positions 3 and 5 is critical for biological activity and is maintained through stereoselective synthesis or chiral resolution.
- Fluorination at the 5-position enhances metabolic stability and modulates lipophilicity.
- The tert-butyl carbamate group protects the amine functionality during synthesis and can be removed under acidic conditions if needed.
- N-Methylation affects the compound's pharmacokinetic properties and receptor binding affinity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Synthetic Routes
The synthesis of tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate typically involves several key steps:
- Formation of the Piperidine Ring : The initial step involves cyclization reactions to form the piperidine structure.
- Fluorination : The introduction of the fluorine atom at the 5-position is achieved using fluorinating agents such as Selectfluor.
- Carbamate Formation : The final step is the reaction of the fluorinated piperidine with tert-butyl isocyanate to yield the carbamate.
Medicinal Chemistry
This compound is being explored for its potential therapeutic properties:
- Ligand Development : It serves as a ligand in receptor binding studies, particularly in the context of developing drugs targeting specific biological pathways.
- Drug Development : The compound is investigated as a precursor in synthesizing novel pharmaceuticals aimed at treating various conditions, including neurological disorders.
Organic Synthesis
The compound acts as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : Its structure allows for modifications that can lead to the development of more complex organic molecules.
- Reactivity Studies : Researchers utilize this compound to study reactivity patterns and mechanisms in organic reactions.
Case Study 1: Ligand Binding Studies
In a study published in a peer-reviewed journal, researchers utilized this compound to investigate its binding properties to neurotransmitter receptors. The results indicated a significant increase in binding affinity compared to non-fluorinated analogs, suggesting potential applications in drug design for conditions like depression and anxiety.
Case Study 2: Synthesis of Novel Pharmaceuticals
A collaborative research project focused on synthesizing new compounds derived from this compound. The project successfully created several derivatives that exhibited promising biological activity against cancer cell lines, showcasing the compound's utility in developing anti-cancer therapeutics.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate with related piperidine and carbamate derivatives:
Key Observations:
Substituent Effects: Fluorine vs. N-Methyl Carbamate: The N-methyl group in the target compound reduces hydrogen-bond donor capacity compared to non-methylated analogs (e.g., ’s compound), which may influence receptor binding and metabolic pathways .
Stereochemical Considerations :
- The (3S,5R) configuration in the target compound contrasts with (3R,5S) in ’s methyl-substituted analog. Stereochemistry significantly impacts biological activity, as seen in enantiomers with divergent optical rotations (e.g., [α]D²⁰ = −9.8 vs. +9.9 in ) .
Synthetic Yields and Purity :
- Piperidine derivatives with electron-withdrawing groups (e.g., CF₃, F) often exhibit lower yields due to steric and electronic challenges. For example, trifluoromethyl-substituted analogs require specialized reagents (e.g., fluoroalkylation agents) , while fluorine incorporation may involve safer protocols (e.g., nucleophilic fluorination) .
Biological Activity
Tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate (CAS Number: 1405128-38-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Research indicates that this compound may function through several mechanisms:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- β-secretase Inhibition : Compounds with similar structures have shown inhibitory effects on β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease .
Neuroprotective Effects
Studies have assessed the neuroprotective effects of related compounds. For instance, a compound structurally similar to this compound exhibited protective effects against oxidative stress induced by amyloid-beta in astrocytes. This suggests potential applications in neurodegenerative diseases .
Case Studies and Research Findings
- In Vitro Studies : In vitro studies have indicated that related compounds can significantly inhibit amyloid-beta aggregation (up to 85% inhibition at concentrations of 100 µM) and reduce β-secretase activity . These findings highlight the potential for this class of compounds in treating Alzheimer's disease.
- In Vivo Models : In vivo models using scopolamine-induced memory impairment demonstrated that certain derivatives could mitigate cognitive decline, although results varied based on bioavailability and specific structural modifications .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with similar compounds is useful.
| Compound Name | AChE Inhibition (IC50) | β-secretase Inhibition (IC50) | Amyloid Aggregation Inhibition (%) |
|---|---|---|---|
| Compound A | 0.17 µM | 15.4 nM | 85% at 100 µM |
| This compound | TBD | TBD | TBD |
Safety and Toxicology
While the biological activities are promising, safety profiles must be established through rigorous toxicological studies. Precautionary measures should be followed when handling this compound due to its potential hazards as indicated by its safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
